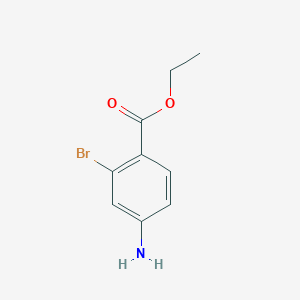

Ethyl 4-amino-2-bromobenzoate

Description

Contextual Significance in Synthetic Organic Transformations

The utility of Ethyl 4-amino-2-bromobenzoate in synthetic organic chemistry stems from the distinct reactivity of its three functional groups. This substitution pattern allows for a variety of selective transformations, positioning the molecule as a strategic starting material or intermediate. The bromine atom, an amino group, and an ethyl ester on the aromatic ring each provide a handle for specific chemical reactions.

The bromine atom is particularly significant for its participation in cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. The amino group is a versatile nucleophile and can undergo a range of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of diverse functionalities or the formation of heterocyclic rings. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for molecular elaboration.

The interplay of these functional groups is crucial. For instance, the amino group, being an activating group, influences the reactivity of the aromatic ring, while the bromine atom's position ortho to the ester can introduce steric considerations that influence reaction outcomes. The ability to perform sequential and selective reactions on these functional groups makes Ethyl 4-amino-2-bromobenzoate a valuable precursor in multi-step syntheses.

Table 1: Reactivity of Functional Groups in Ethyl 4-amino-2-bromobenzoate

| Functional Group | Position | Common Transformations | Potential Products |

| Bromine | 2 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), Nucleophilic Aromatic Substitution | Biaryls, substituted styrenes, arylamines |

| Amino | 4 | Acylation, Diazotization (followed by Sandmeyer reaction), Alkylation | Amides, aryl halides, secondary/tertiary amines |

| Ethyl Ester | 1 | Saponification (hydrolysis), Amidation, Reduction | Carboxylic acids, amides, benzyl (B1604629) alcohol |

Strategic Position within Aromatic Amino Ester Chemistry

Aromatic amino esters constitute a significant class of compounds, with many members serving as key intermediates in the pharmaceutical and materials science industries. Ethyl 4-amino-2-bromobenzoate's strategic importance is best understood by comparing it with its isomers and other related halogenated aminobenzoates.

The substitution pattern is paramount to the molecule's reactivity. Compared to its isomer, Ethyl 2-amino-4-bromobenzoate, the electronic and steric environment of each functional group is different, leading to potentially different outcomes in synthetic reactions. For example, the steric hindrance around the bromine atom in Ethyl 4-amino-2-bromobenzoate is greater due to the adjacent ester group, which can affect the efficiency of certain cross-coupling reactions.

When compared to other halogenated analogues, such as Ethyl 4-amino-2-chlorobenzoate, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions. The synthesis of aromatic amines is a significant area of research, and methods that preserve ester, bromo, and other functional groups are highly valued. orgsyn.org The development of selective reduction methods, such as using indium/ammonium (B1175870) chloride, has been shown to effectively reduce aromatic nitro compounds to amines while leaving functionalities like bromo and ester groups intact. orgsyn.org

Table 2: Comparative Overview of Related Aromatic Amino Esters

| Compound Name | Key Structural Difference from Ethyl 4-amino-2-bromobenzoate | Impact on Reactivity |

| Ethyl 2-amino-4-bromobenzoate | Isomeric position of amino and bromo groups | Altered steric and electronic effects influencing regioselectivity |

| Ethyl 4-amino-2-chlorobenzoate | Chlorine instead of bromine at position 2 | C-Cl bond is generally less reactive in cross-coupling reactions |

| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | Lacks a halogen substituent | Reduced utility in cross-coupling reactions; serves as a benchmark for amino/ester reactivity |

| Ethyl 5-amino-2-bromobenzoate | Amino group is at position 5 (meta to the ester) | Different electronic influence of the amino group on the ring and other substituents |

Historical Development of Related Brominated and Aminated Benzoate (B1203000) Esters

The synthesis of aromatic amino esters has a long history, driven by their utility, notably in the development of pharmaceuticals and dyes. core.ac.uk Early methods for producing compounds like Ethyl 4-aminobenzoate (Benzocaine) typically involved a two-step process: the nitration of a toluene (B28343) derivative, followed by oxidation to the carboxylic acid, esterification, and finally, reduction of the nitro group. orgsyn.org A common laboratory and industrial route involves the esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group. orgsyn.org

The development of methods for halogenation, particularly bromination, of aromatic rings also has deep roots in organic chemistry. orgsyn.org Historically, direct bromination of benzoic acid derivatives could be challenging and often required harsh conditions. The Hunsdiecker reaction, a decarboxylative halogenation, provided an alternative route from carboxylic acids, though its application to aromatic acids was sometimes limited. acs.org More modern methods have provided milder and more selective ways to introduce bromine onto an aromatic ring. orgsyn.org

The synthesis of multifunctional aromatic compounds like Ethyl 4-amino-2-bromobenzoate relies on a strategic combination of these historical transformations. A typical conceptual synthesis would involve the selective bromination of an aminobenzoic acid derivative or the reduction of a brominated nitrobenzoate. For example, a plausible route could start with 2-bromo-4-nitrobenzoic acid, which is then esterified with ethanol (B145695), followed by a selective reduction of the nitro group to an amine. The challenge in such syntheses has always been the chemoselectivity—performing one transformation without affecting other sensitive functional groups on the molecule. The evolution of synthetic methodology, particularly in catalytic reductions and cross-coupling reactions, has greatly expanded the toolkit available to chemists for preparing specifically substituted benzoate esters. orgsyn.orggoogle.com Transesterification reactions, for instance, have become a key method for preparing various aminobenzoate esters from a common alkyl aminobenzoate starting material. google.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHVMSGNHQCHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 4 Amino 2 Bromobenzoate

Esterification Pathways for Benzoic Acid Derivatives

The conversion of a carboxylic acid group to an ester, in this case, the ethyl ester, is a fundamental transformation in organic synthesis. For a precursor like 4-amino-2-bromobenzoic acid, several methods can be employed.

Direct esterification, most notably the Fischer-Speier esterification, is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. chegg.comresearchgate.netiajpr.com In the context of Ethyl 4-amino-2-bromobenzoate synthesis, this involves reacting 4-amino-2-bromobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Commonly used catalysts include mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netmasterorganicchemistry.com However, due to the presence of the basic amino group in the substrate, a stoichiometric amount of acid may be required to first protonate the amine and then catalyze the reaction. researchgate.net More advanced methods employ solid acid catalysts, such as modified Montmorillonite K10 clay, which can simplify product purification and catalyst recovery. ijstr.org Microwave-assisted organic synthesis (MAOS) has also been applied to Fischer esterification, significantly reducing reaction times by allowing for rapid heating in sealed vessels at temperatures above the solvent's boiling point. researchgate.netusm.my

Table 1: Comparison of Direct Esterification Conditions for Benzoic Acid Derivatives

| Catalyst Type | Typical Catalyst | Alcohol | Temperature | Key Feature |

|---|---|---|---|---|

| Mineral Acid | H₂SO₄, HCl | Excess Ethanol | Reflux | Standard, cost-effective method. researchgate.netmasterorganicchemistry.com |

| Solid Acid | Phosphoric acid-activated Montmorillonite K10 | Ethanol | Reflux | Heterogeneous catalyst, easy separation. ijstr.org |

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.comresearchgate.net This method can be used to synthesize Ethyl 4-amino-2-bromobenzoate by starting with a different alkyl ester of 4-amino-2-bromobenzoic acid, such as the methyl ester. The reaction involves treating the initial ester with ethanol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, typically using an alkoxide like sodium ethoxide, is also effective and often faster. However, care must be taken to avoid hydrolysis or other side reactions with base-sensitive functional groups. The reaction is driven to completion by using a large excess of ethanol. masterorganicchemistry.comgoogle.com In some industrial processes, an auxiliary alcohol can be added to the reaction mixture to facilitate the removal of the alcohol byproduct (e.g., methanol) and drive the equilibrium forward. google.comgoogle.com

A highly effective, albeit multi-step, method for esterification involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride. This approach avoids the equilibrium limitations of direct esterification.

First, the starting material, 4-amino-2-bromobenzoic acid, would be converted to 4-amino-2-bromobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.com The resulting acid chloride is highly reactive towards nucleophiles.

In the second step, the isolated 4-amino-2-bromobenzoyl chloride is reacted with ethanol. This reaction is rapid and generally proceeds to completion at room temperature or with gentle heating. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct that is formed. This method is particularly useful for sterically hindered or electronically deactivated carboxylic acids.

Introduction of the Bromo Functionality

The placement of a bromine atom at the C-2 position (ortho to the carboxyl group and meta to the amino group) requires careful consideration of synthetic strategy and directing group effects.

Electrophilic aromatic substitution is a common method for introducing halogens onto an aromatic ring. suniv.ac.in The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the ring. In a potential precursor like Ethyl 4-aminobenzoate (B8803810), the amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The ethyl carboxylate group (-COOEt) is a deactivating group and is a meta-director.

When Ethyl 4-aminobenzoate undergoes electrophilic bromination, the strong ortho-, para-directing influence of the amino group dominates. Since the para position is blocked, substitution is directed to the positions ortho to the amino group (C-3 and C-5). Therefore, direct bromination of Ethyl 4-aminobenzoate would yield Ethyl 4-amino-3-bromobenzoate and/or Ethyl 4-amino-3,5-dibromobenzoate, not the desired 2-bromo isomer. Achieving the 2-bromo substitution via this strategy is challenging and would require a more complex approach, such as the use of a blocking group to temporarily occupy the C-3 position before bromination. Positional selectivity in electrophilic brominations can sometimes be controlled by carefully managing reaction temperature and the choice of brominating agent (e.g., N-bromosuccinimide). nih.gov

While direct nucleophilic aromatic substitution (SNAr) to displace a leaving group with bromide is generally difficult on electron-rich rings, related transformations provide a powerful alternative. nih.gov The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring by replacing an amino group via a diazonium salt intermediate. nih.govorganic-chemistry.org

A plausible synthetic route to Ethyl 4-amino-2-bromobenzoate using this approach could start from Ethyl 2,4-diaminobenzoate. The process would involve the selective diazotization of the amino group at the C-2 position, followed by treatment with a copper(I) bromide (CuBr) salt. nih.gov

The key steps are:

Diazotization : The aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452), NaNO₂, in the presence of a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. scirp.orgias.ac.in

Substitution : The resulting diazonium salt solution is then added to a solution of copper(I) bromide. The diazonium group (-N₂⁺) is an excellent leaving group (it departs as nitrogen gas), and it is replaced by the bromide ion from the CuBr salt. nih.govpku.edu.cn

This methodology allows for the introduction of bromine into positions that are not accessible through direct electrophilic bromination, making it a crucial strategy for the synthesis of complex substituted aromatics. nih.govorganic-chemistry.org

Table 2: Key Reagents in the Sandmeyer Reaction for Bromination

| Step | Reagent(s) | Purpose | Typical Conditions |

|---|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Formation of the aryl diazonium salt from a primary aromatic amine. ias.ac.in | 0–5 °C |

Ortho-Directed Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to position a metalating agent (typically an organolithium reagent) at the adjacent ortho-position. The resulting organometallic intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high precision.

In the context of synthesizing precursors for Ethyl 4-amino-2-bromobenzoate, a suitable DMG can be employed to direct lithiation to the C2 position of a 4-substituted ethyl benzoate (B1203000) derivative. The O-carbamate group is recognized as one of the most powerful DMGs in DoM chemistry. nih.gov The process typically involves the deprotonation of the ortho-position by a strong lithium base, such as s-butyllithium, followed by the introduction of bromine using an electrophilic bromine source.

Key steps in this methodology include:

Substrate Selection: A starting material bearing a potent directing group at the C4 position (or a group that can be converted to the C4-amino group) and an ester at C1 is required.

Metalation: Treatment with a strong organolithium base at low temperatures to effect ortho-deprotonation.

Halogenation: Quenching the resulting aryllithium species with an electrophilic bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS) to install the bromine atom at the C2 position.

This strategy offers a significant advantage in controlling the regiochemistry, which can be challenging to achieve through classical electrophilic aromatic substitution methods due to the existing substitution pattern.

Introduction of the Amino Functionality

The introduction of the amino group at the C4 position is a critical step in the synthesis of the target molecule. Several methodologies, ranging from classical reduction reactions to modern cross-coupling techniques, can be employed.

Reduction of Nitro Precursors

A widely used and effective method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro-aromatic precursor. For the synthesis of Ethyl 4-amino-2-bromobenzoate, the starting material is typically Ethyl 2-bromo-4-nitrobenzoate. A variety of reducing agents can accomplish this transformation, with the choice often depending on functional group tolerance and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) and platinum(IV) oxide are highly effective for this transformation. masterorganicchemistry.comorgsyn.org Raney nickel is also used, particularly when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals in the presence of an acid, such as iron (Fe) in acetic acid or hydrochloric acid, tin (Sn) in hydrochloric acid, and zinc (Zn) in acidic conditions, are classic and reliable reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net

Transfer Hydrogenation: This technique uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) or ammonium (B1175870) formate, often in the presence of a catalyst like Pd/C or Fe.

Other Reagents: Metals like indium in the presence of ammonium chloride have been shown to selectively reduce aromatic nitro compounds in aqueous ethanol, providing an environmentally friendlier option. orgsyn.orgresearchgate.net

The following table summarizes various conditions for the reduction of aromatic nitro precursors.

| Reagent/Catalyst | Solvent | Conditions | Notes |

| H₂ / Pd/C | Ethanol | Room Temperature, Atmospheric Pressure | A common and efficient method. masterorganicchemistry.com |

| H₂ / PtO₂ | Ethanol | Room Temperature, Atmospheric Pressure | Highly effective catalyst. orgsyn.org |

| Fe / HCl or Acetic Acid | Ethanol/Water | Reflux | A classic, cost-effective method. masterorganicchemistry.comresearchgate.net |

| SnCl₂ / HCl | Ethanol | Reflux | Another standard method, though tin waste can be an issue. wikipedia.org |

| Zn / NH₄Cl | Water | Reflux | A milder, more neutral condition that can be useful for sensitive substrates. researchgate.net |

| Indium / NH₄Cl | Ethanol/Water | Reflux | Offers good selectivity and is performed in aqueous media. orgsyn.org |

| Na₂S₂O₄ | Water/Ethanol | Reflux | Sodium hydrosulfite is another effective reducing agent. wikipedia.org |

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with amines. To synthesize Ethyl 4-amino-2-bromobenzoate, this methodology could be applied by coupling an ammonia (B1221849) equivalent with a dihalogenated precursor, such as Ethyl 2,4-dibromobenzoate.

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. wikipedia.orgnih.gov

Catalyst and Ligand: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand is typically required. Ligands such as X-Phos, t-BuXPhos, and various biaryl phosphines have proven effective. nih.govbeilstein-journals.org The development of new ligands like KPhos has enabled the use of aqueous ammonia, a convenient and inexpensive nitrogen source, while suppressing side reactions like hydroxylation. organic-chemistry.orgnih.govacs.org

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), and cesium carbonate (Cs₂CO₃). nih.gov

Amine Source: While gaseous ammonia can be used, its handling can be challenging. Consequently, ammonia surrogates or alternative sources like ammonium salts (e.g., ammonium sulfate) or aqueous ammonia are often preferred. nih.govberkeley.edu

The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org This method's broad functional group tolerance and applicability to a wide range of substrates make it a powerful tool for constructing complex amines. nih.gov

Hofmann Degradation and Schmidt Rearrangement Analogues

Rearrangement reactions provide alternative pathways to synthesize primary amines from other functional groups, often involving a change in the carbon skeleton.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The process involves treating the amide with bromine or another halogen in an aqueous base solution (like NaOH). chemistnotes.com For the synthesis of Ethyl 4-amino-2-bromobenzoate, the precursor would be 2-bromo-4-(ethoxycarbonyl)benzamide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, releasing carbon dioxide. chemistrysteps.com This method is particularly useful for generating amines without contamination from secondary or tertiary amines. jove.com

The key steps of the Hofmann rearrangement are:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide intermediate.

A second deprotonation followed by rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. chemistnotes.com

Hydrolysis of the isocyanate to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.org

Schmidt Rearrangement: This reaction can also be used to convert carboxylic acids directly into amines with the loss of one carbon atom. The reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (e.g., sulfuric acid). Similar to the Hofmann rearrangement, the reaction proceeds through the migration of the R-group to a nitrogen atom. While broadly applicable, the use of highly toxic and explosive hydrazoic acid requires special precautions.

Integrated Multi-Step Synthetic Sequences

The synthesis of Ethyl 4-amino-2-bromobenzoate often requires a carefully planned sequence of reactions to ensure the correct placement of substituents on the aromatic ring.

Convergent Synthetic Routes

A convergent synthesis strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. While often applied to larger, more complex molecules, the principles can be adapted for substituted aromatics like Ethyl 4-amino-2-bromobenzoate.

A potential convergent approach could involve the synthesis of two key precursors that are then joined via a cross-coupling reaction. For example, a synthetic plan could start from a simpler, commercially available bromobenzoate and introduce the amino functionality in a separate step.

Example of a Multi-Step Sequence:

Esterification: 4-Nitrobenzoic acid can be esterified with ethanol under acidic conditions to produce Ethyl 4-nitrobenzoate (B1230335). researchgate.net

Bromination: Direct bromination of Ethyl 4-nitrobenzoate would likely lead to a mixture of products due to the directing effects of the existing substituents. A more controlled approach, as discussed previously, would be necessary to achieve the desired 2-bromo isomer.

Reduction: The nitro group of the resulting Ethyl 2-bromo-4-nitrobenzoate is then selectively reduced to an amine using one of the methods described in section 2.3.1, such as catalytic hydrogenation or reduction with Fe/HCl, to yield the final product, Ethyl 4-amino-2-bromobenzoate. orgsyn.org

This linear sequence highlights the importance of the order of reactions to achieve the desired substitution pattern. A truly convergent approach might involve coupling a pre-aminated fragment with a fragment containing the bromo and ester groups, though for a molecule of this size, a well-designed linear sequence is often more practical.

Green Chemistry Principles in Ethyl 4-amino-2-bromobenzoate Synthesis

Incorporating green chemistry principles into the synthesis of Ethyl 4-amino-2-bromobenzoate aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative reaction conditions and advanced catalytic systems.

Catalytic Approaches (e.g., Palladium-Catalyzed)

Catalytic methods are fundamental to green chemistry as they allow for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. The reduction of the nitro group in Ethyl 2-bromo-4-nitrobenzoate is an ideal step for applying advanced catalytic approaches.

Palladium-based catalysts are exceptionally effective for the hydrogenation of nitroarenes to anilines. researchgate.net Heterogeneous catalysts, such as palladium supported on materials like zirconium phosphate (B84403) (Pd/ZrP) or carbon nanotubes, offer high efficiency and the significant advantage of being easily separated from the reaction mixture and reused. mdpi.comresearchgate.net The use of palladium nanoparticles can also exhibit high catalytic activity for this transformation. mdpi.com These catalytic systems are highly chemoselective, meaning they can reduce the nitro group without disturbing other functional groups like the bromo substituent or the ester linkage. researchgate.net This high selectivity prevents the formation of side products and simplifies the purification process, contributing to a more sustainable synthetic route. researchgate.net

Table 2: Palladium-Catalyzed Reduction of Nitro Group

| Catalyst Type | Support Material | Hydrogen Source | Key Advantages |

| Heterogeneous Pd | Zirconium Phosphate (ZrP) | Formic Acid | High efficiency, chemoselective, reusable catalyst. researchgate.net |

| Pd/Ni Alloy | Carbon Nanotubes (BCNT) | H₂ Gas | Excellent selectivity, stable operation, high yield. mdpi.com |

| Pd Nanoparticles | N-heterocyclic ligands | CO/H₂O | High catalytic activity. mdpi.com |

Aqueous Media Synthesis

Replacing organic solvents with water is a primary goal of green chemistry. While organic substrates are often insoluble in water, reactions can be successfully carried out in aqueous solvent systems, such as mixtures of water and an alcohol. A notable green method for the reduction of aromatic nitro compounds involves the use of indium metal in an aqueous solution of ammonium chloride and ethanol. orgsyn.org

This method has been demonstrated to be highly effective for the selective reduction of ethyl 4-nitrobenzoate. orgsyn.org A key advantage of this system is its chemoselectivity; functional groups such as esters and bromo substituents are unaffected during the transformation. orgsyn.org This makes the indium-mediated reduction in aqueous ethanol directly applicable to the synthesis of Ethyl 4-amino-2-bromobenzoate from its nitro precursor. The process is non-flammable and avoids the use of heavy metal catalysts like tin or zinc, which often require strongly acidic conditions and result in problematic waste streams. orgsyn.org

Table 3: Indium-Mediated Reduction in Aqueous Media

| Starting Material | Reagents | Solvent System | Key Conditions | Yield (Analogous Reaction) |

| Ethyl 4-nitrobenzoate | Indium powder, Ammonium chloride | Ethanol / Water | Heat under reflux for 2.5 hours | 90% orgsyn.org |

Iii. Mechanistic Investigations of Reactions Involving Ethyl 4 Amino 2 Bromobenzoate

Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for Ethyl 4-amino-2-bromobenzoate, involving the displacement of the bromide ion by a nucleophile. This reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comwikipedia.org The presence of an electron-withdrawing group, in this case, the ethyl carboxylate group, is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.com

The generally accepted mechanism involves the initial attack of the nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.com The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing ester group. In the second, typically faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Kinetic and Thermodynamic Considerations

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring. For a given nucleophile, the rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com

The nature of the leaving group in SNAr reactions often follows an unconventional trend. Contrary to S_N_1 and S_N_2 reactions where iodide is the best leaving group, in SNAr the order of reactivity is often F > Cl > Br > I. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

| Factor | Influence on Reaction Rate | Reason |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -COOEt) | Increase | Stabilization of the Meisenheimer complex |

| Electron-Donating Groups (e.g., -NH2) | Decrease | Destabilization of the Meisenheimer complex |

| Leaving Group Electronegativity (F > Cl > Br > I) | Increase | Increased electrophilicity of the carbon atom |

| Nucleophile Strength | Increase | Faster formation of the Meisenheimer complex |

Influence of the Amino Group on Reactivity

The amino group at the 4-position of Ethyl 4-amino-2-bromobenzoate has a significant impact on the SNAr reaction at the 2-position. As a strong electron-donating group, the amino group increases the electron density of the aromatic ring through resonance, which generally deactivates the ring towards nucleophilic attack. This electron-donating effect counteracts the activating effect of the electron-withdrawing ester group.

The position of the amino group relative to the leaving group and the activating group is crucial. In this case, the amino group is para to the ester group and ortho to the bromine atom. The delocalization of the lone pair of electrons from the amino group can destabilize the negative charge of the Meisenheimer complex, thus increasing the activation energy and slowing down the reaction rate compared to a similar compound without the amino group.

Electrophilic Reactions at the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, susceptible to attack by electrophiles. Common electrophilic reactions at the amino functionality include acylation and alkylation.

Acylation and Alkylation Mechanisms

Acylation of the amino group of Ethyl 4-amino-2-bromobenzoate can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion) to form an N-acylated product. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group involves the reaction with alkyl halides. This reaction typically proceeds via a nucleophilic substitution (S_N_2) mechanism, where the amino group acts as the nucleophile. However, polyalkylation can be a significant side reaction, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Diazotization and Subsequent Transformations

The primary aromatic amino group of Ethyl 4-amino-2-bromobenzoate can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). scirp.orgscirp.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions, where the diazonium group is replaced by a range of nucleophiles. pku.edu.cn For instance, reaction with copper(I) halides can introduce a chloro, bromo, or cyano group, while reaction with potassium iodide can introduce an iodine atom. The diazonium group can also be replaced by a hydroxyl group upon heating in water. These reactions proceed through radical or ionic mechanisms, depending on the specific reagents used. scirp.orgscirp.org

| Reagent | Product |

|---|---|

| CuCl / HCl | Aryl chloride |

| CuBr / HBr | Aryl bromide |

| CuCN / KCN | Aryl nitrile |

| KI | Aryl iodide |

| H₂O, heat | Phenol |

| HBF₄, heat | Aryl fluoride |

| H₃PO₂ | Arene (deamination) |

Ester Hydrolysis and Transamidation Mechanisms

The ethyl ester group of Ethyl 4-amino-2-bromobenzoate can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transamidation.

Ester Hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that proceeds through a series of protonation and deprotonation steps. chemguide.co.uk The carbonyl oxygen is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) lead to the formation of the corresponding carboxylic acid. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. nih.gov This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid in a fast acid-base reaction, driving the equilibrium towards the products. nih.gov

A study on the hydrolysis of 2-aminobenzoate (B8764639) esters suggests that the neighboring amino group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to its 4-amino-substituted counterpart. iitd.ac.innih.gov This intramolecular catalysis involves the amino group assisting in the removal of a proton from the attacking water molecule in the transition state. iitd.ac.in While Ethyl 4-amino-2-bromobenzoate has the amino group at the 4-position, the principles of intramolecular catalysis highlight the potential for substituent interactions to influence reaction mechanisms.

Transamidation is the reaction of an ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The mechanism is similar to that of aminolysis of esters, where the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates ethanol to yield the amide.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a fundamental organic reaction that proceeds via a well-established nucleophilic acyl substitution mechanism. For Ethyl 4-amino-2-bromobenzoate, this process involves the breakdown of the ester into 4-amino-2-bromobenzoic acid and ethanol in the presence of an acid catalyst and water.

The accepted mechanism involves several key steps. The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydroxonium ion (H₃O⁺), which is present in acidic aqueous solutions chemguide.co.uk. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Following protonation, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). The final steps involve the collapse of the tetrahedral intermediate, elimination of the ethanol molecule, and deprotonation of the resulting carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid product chemguide.co.uk.

A significant mechanistic feature in the hydrolysis of aminobenzoate esters is the role of the amino group. In the case of esters with an amino group at the ortho position (like 2-aminobenzoate esters), studies have revealed that the neighboring amine group can act as an intramolecular general base catalyst. iitd.ac.inresearchgate.netnih.gov This intramolecular catalysis significantly enhances the reaction rate. The rate enhancements for 2-aminobenzoate esters are reported to be 50-100 times greater compared to their para-substituted counterparts in pH-independent hydrolysis reactions. iitd.ac.innih.gov While Ethyl 4-amino-2-bromobenzoate has the amino group in the para position relative to the ester, the principles of electronic effects and potential intramolecular interactions remain crucial considerations in its reactivity.

| Step | Description | Key Species |

| 1 | Protonation of Carbonyl Oxygen | Ester, Hydroxonium Ion (H₃O⁺) |

| 2 | Nucleophilic Attack by Water | Protonated Ester, Water |

| 3 | Formation of Tetrahedral Intermediate | Tetrahedral Intermediate |

| 4 | Proton Transfer | Tetrahedral Intermediate, Water |

| 5 | Elimination of Leaving Group | Protonated Intermediate, Ethanol |

| 6 | Deprotonation | Protonated Carboxylic Acid, Water |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, or saponification, of Ethyl 4-amino-2-bromobenzoate follows the bimolecular acyl-oxygen cleavage (BAC2) mechanism nih.gov. This pathway is characterized by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

The mechanism commences with the hydroxide ion (OH⁻) attacking the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate nih.gov. This intermediate is unstable and rapidly collapses, leading to the cleavage of the carbon-oxygen bond of the ethoxy group. The ethoxide ion (CH₃CH₂O⁻) is expelled as the leaving group, and a molecule of 4-amino-2-bromobenzoic acid is formed. In the basic reaction medium, the carboxylic acid is quickly deprotonated by the strong base (ethoxide or hydroxide) to form the carboxylate salt. A final acidification step during workup is required to obtain the neutral carboxylic acid.

The substituents on the benzene (B151609) ring influence the rate of hydrolysis. The bromine atom at the ortho position can exert both electronic and steric effects. Studies on related ethyl bromobenzoates have shown that an ortho-bromo substituent can lead to higher hydrolytic stability compared to a para-bromo substituent, which may indicate that steric hindrance at the reaction center plays a significant role nih.gov.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Acid (H₃O⁺), regenerated | Base (OH⁻), consumed (stoichiometric) |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by OH⁻ on carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Ethanol (neutral molecule) | Ethoxide ion (anion) |

| Reversibility | Reversible | Essentially irreversible |

Hydrazinolysis and Amide Formation

The reaction of Ethyl 4-amino-2-bromobenzoate with hydrazine (B178648) (N₂H₄) is known as hydrazinolysis, a process that converts the ester into the corresponding acid hydrazide, 4-amino-2-bromobenzohydrazide. This transformation is a form of amide formation and proceeds through a nucleophilic acyl substitution mechanism, analogous to hydrolysis and ammonolysis.

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the carbonyl carbon of the ester. Hydrazine is a potent nucleophile, and this attack leads to the formation of a zwitterionic tetrahedral intermediate. A proton transfer then occurs, typically involving another molecule of hydrazine or the solvent, to neutralize the charges within the intermediate. The intermediate then collapses, expelling the ethoxide ion as the leaving group. The resulting product is 4-amino-2-bromobenzohydrazide. The reaction is often driven to completion by heating the ester with hydrazine hydrate (B1144303) nih.govresearchgate.net.

This reaction is a crucial step in the synthesis of various heterocyclic compounds and other derivatives, as the resulting hydrazide is a versatile intermediate researchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds researchgate.net. Ethyl 4-amino-2-bromobenzoate, possessing an aryl bromide moiety, is an excellent substrate for these transformations. The general catalytic cycle for these reactions typically involves three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination nih.gov.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. For Ethyl 4-amino-2-bromobenzoate, the reaction would involve its C-Br bond.

The catalytic cycle is initiated by the oxidative addition of a low-valent palladium(0) complex to the C-Br bond of Ethyl 4-amino-2-bromobenzoate. This step forms an arylpalladium(II) halide intermediate. The next crucial step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue researchgate.net.

| Step | Description | Palladium Oxidation State |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Bromine bond. | 0 → +2 |

| 2. Transmetalation | The organic group from the boron reagent replaces the bromide on the palladium complex. | +2 → +2 |

| 3. Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product. | +2 → 0 |

Heck and Sonogashira Coupling Potentials

Heck Coupling: The Heck reaction couples the aryl bromide of Ethyl 4-amino-2-bromobenzoate with an alkene. The mechanism begins with the oxidative addition of a Pd(0) catalyst to the C-Br bond. The resulting arylpalladium(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. The final step is a syn-β-hydride elimination, which forms the C=C bond in the product and a hydridopalladium complex. The active Pd(0) catalyst is regenerated by the reductive elimination of H-Br with the help of a base.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. The widely accepted mechanism involves a dual catalytic system of palladium and copper(I) organic-chemistry.org. The palladium cycle is similar to other cross-couplings, starting with oxidative addition of Pd(0) to the C-Br bond of Ethyl 4-amino-2-bromobenzoate. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. Transmetalation then occurs, transferring the alkynyl group from copper to the arylpalladium(II) complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst organic-chemistry.org. Copper-free Sonogashira protocols, also known as Heck alkynylation, have also been developed and are mechanistically distinct, proceeding without the copper co-catalyst organic-chemistry.org.

C-N Cross-Coupling (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide of Ethyl 4-amino-2-bromobenzoate and an amine. This reaction provides a direct route to synthesize more complex aniline (B41778) derivatives.

The catalytic cycle is believed to proceed as follows:

Oxidative Addition: A Pd(0) complex, typically bearing bulky phosphine (B1218219) ligands, undergoes oxidative addition to the C-Br bond of Ethyl 4-amino-2-bromobenzoate to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amide (amido) complex.

Reductive Elimination: The final and product-forming step is reductive elimination from the palladium amide complex. This step forms the new C-N bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

This methodology is known for its mild reaction conditions and broad substrate scope, including its application to aryl bromides acs.org.

Iv. Derivatization and Application As a Core Synthetic Building Block

Synthesis of Substituted Anilines and Benzoic Acids

The structure of ethyl 4-amino-2-bromobenzoate allows for targeted modifications to generate a library of substituted anilines and benzoic acids.

The bromine atom at the ortho-position to the ester is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, is a powerful method for creating biaryl compounds or introducing alkyl and alkenyl substituents. nih.gov This reaction, which typically employs a palladium catalyst, can be applied to unprotected ortho-bromoanilines to couple them with a wide range of boronic acids and esters. nih.gov This strategy allows for the synthesis of 2-substituted-4-amino-benzoate derivatives, expanding the molecular complexity.

Furthermore, the ethyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 4-amino-2-bromobenzoic acid. This carboxylic acid provides another point for derivatization, such as amide bond formation. The free amine group can also be acylated or alkylated, provided that the reaction conditions are controlled to avoid competing reactions at other sites.

A summary of potential derivatization reactions is presented below.

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Palladium Catalyst (e.g., CataXCium A Pd G3), Base | 2-Aryl/Alkyl-4-aminobenzoate |

| Ester Hydrolysis | NaOH or HCl in aqueous solution, Heat | 4-Amino-2-bromobenzoic acid |

| N-Acylation | Acid Chloride or Anhydride, Base | Ethyl 4-(acylamino)-2-bromobenzoate |

Construction of Heterocyclic Systems

The functional groups of ethyl 4-amino-2-bromobenzoate are ideal precursors for the assembly of various heterocyclic rings, which are core structures in many pharmaceutically active compounds and functional materials.

The synthesis of pyrazole (B372694) derivatives from aminobenzoate precursors is a well-established strategy. A common route involves the initial conversion of the ethyl ester to a hydrazide. By reacting ethyl 4-aminobenzoate (B8803810) with hydrazine (B178648) hydrate (B1144303), typically in an ethanol (B145695) solvent, 4-aminobenzohydrazide (B1664622) is formed. researchgate.net This intermediate can then undergo cyclization with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct the pyrazole ring. researchgate.net This sequence provides a versatile method for producing 1H-pyrazole derivatives. While this specific pathway has been demonstrated on the non-brominated analogue, the chemical principles are directly applicable to ethyl 4-amino-2-bromobenzoate.

Similar to pyrazole synthesis, the construction of 1,3,4-oxadiazole (B1194373) rings frequently begins with the conversion of ethyl 4-aminobenzoate to 4-aminobenzohydrazide using hydrazine hydrate. orientjchem.org This key intermediate is then subjected to cyclization with a one-carbon synthon. For example, refluxing the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. orientjchem.org Alternatively, reacting the hydrazide with cyanogen (B1215507) bromide can yield a 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine. orientjchem.org These methods provide reliable access to disubstituted 1,3,4-oxadiazole systems.

| Heterocycle | Key Intermediate | Cyclization Reagent Example | Resulting Core Structure |

| Pyrazole | 4-Aminobenzohydrazide | Ethyl Acetoacetate | 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl |

| 1,3,4-Oxadiazole | 4-Aminobenzohydrazide | Carbon Disulfide / KOH | 5-Thione-1,3,4-oxadiazole |

The primary amino group at the C4 position of ethyl 4-amino-2-bromobenzoate readily undergoes condensation with the carbonyl group of aldehydes and ketones to form Schiff bases (or imines). This reaction is typically carried out by refluxing the amine and the aldehyde in a suitable solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. asianpubs.org This reaction is general and has been used to synthesize a wide variety of Schiff bases from ethyl 4-aminobenzoate and various aromatic aldehydes. asianpubs.org The resulting imine derivatives are important intermediates themselves and have been investigated for a range of applications.

The table below details the synthesis of Schiff bases from the related ethyl 4-aminobenzoate and various aldehydes.

| Aldehyde Reactant | Solvent | Catalyst | Product Structure (based on Ethyl 4-aminobenzoate) |

| Salicylaldehyde | Ethanol | Glacial Acetic Acid | Ethyl 4-((E)-(2-hydroxybenzylidene)amino)benzoate |

| 5-Chlorosalicylaldehyde | Ethanol | Glacial Acetic Acid | Ethyl 4-((E)-(5-chloro-2-hydroxybenzylidene)amino)benzoate |

| 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | Ethyl 4-((E)-(4-methoxybenzylidene)amino)benzoate |

| 3-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | Ethyl 4-((E)-(3-nitrobenzylidene)amino)benzoate |

Benzoxazinones are a class of heterocyclic compounds commonly synthesized from anthranilic acid (2-aminobenzoic acid) derivatives. nih.gov While ethyl 4-amino-2-bromobenzoate does not possess the required ortho-amino acid structure for direct cyclization, its bromo-substituted aniline (B41778) framework is relevant to alternative synthetic strategies. For example, substituted benzoxazinones can be synthesized from N-(o-bromoaryl)amides via palladium-catalyzed carbonylation reactions. organic-chemistry.org In this type of synthesis, the bromoaniline core, such as that in ethyl 4-amino-2-bromobenzoate, could first be acylated at the amino group and then subjected to intramolecular cyclization through a palladium-catalyzed reaction that utilizes the ortho-bromo substituent to form the heterocyclic ring.

Precursors for Advanced Organic Materials

The derivatives of ethyl 4-amino-2-bromobenzoate are valuable precursors for the development of advanced organic materials. The ability to introduce various aromatic and heteroaromatic substituents via Suzuki-Miyaura coupling opens pathways to novel compounds for materials science. nih.gov For instance, thiophene-substituted anilines are known to be used in the synthesis of conductive polymers and as ligands in coordination chemistry. unimib.it

Furthermore, the heterocyclic derivatives, particularly benzoxazinones, have been utilized in the preparation of functional polymers and materials for optoelectronic devices. nih.gov The versatile chemical handles on the ethyl 4-amino-2-bromobenzoate core allow for the systematic tuning of molecular properties, making it a foundational building block for creating tailored organic materials.

Intermediate in Complex Molecule Synthesis

The strategic positioning of the amino, bromo, and ester functionalities makes Ethyl 4-amino-2-bromobenzoate a sought-after intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its utility is prominently highlighted in the construction of heterocyclic scaffolds and kinase inhibitors.

A notable application is its role as a precursor in the synthesis of compounds designed for the treatment of kinase-dependent disorders. In a patented synthetic route, Ethyl 4-amino-2-bromobenzoate (designated as compound 75 in the scheme) is itself synthesized via the reduction of its nitro precursor, Ethyl 2-bromo-4-nitrobenzoate (74 ), using iron and ammonium (B1175870) chloride. google.com This transformation provides a clean and efficient route to the key amino-bromo intermediate, which is then carried forward in multi-step sequences to produce potent kinase inhibitors. The amino group serves as a nucleophile or a directing group for subsequent reactions, while the bromo substituent is poised for metal-catalyzed cross-coupling reactions to build molecular complexity.

| Reactant | Reagents | Product | Conditions |

|---|---|---|---|

| Ethyl 2-bromo-4-nitrobenzoate | Iron (Fe), Ammonium Chloride (NH4Cl) | Ethyl 4-amino-2-bromobenzoate | EtOH/THF/H2O, 80 °C, 3h |

Research has demonstrated the utility of Ethyl 4-amino-2-bromobenzoate in Negishi-type cross-coupling reactions. In one example, it was coupled with a functionalized organozinc reagent. uni-muenchen.de This reaction, catalyzed by a palladium-based catalyst such as PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), selectively forms a new carbon-carbon bond at the position of the bromine atom without affecting the amino or ester groups. uni-muenchen.de This chemoselectivity is crucial for building complex, polyfunctionalized molecules in a controlled and predictable manner. The ability to introduce elaborate organic fragments through this coupling reaction highlights the compound's value in convergent synthetic designs, allowing for the rapid assembly of sophisticated molecular frameworks from simpler, pre-functionalized precursors. uni-muenchen.de

| Substrate | Coupling Partner | Catalyst | Product Type | Key Bond Formed |

|---|---|---|---|---|

| Ethyl 4-amino-2-bromobenzoate | Organozinc Reagent | PEPPSI-iPr | Substituted Benzamide Derivative | Aryl-Aryl (C-C) |

V. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The analysis of chemical shifts (δ), integration (the number of protons), and spin-spin coupling (splitting patterns) allows for the complete assignment of the proton framework.

For Ethyl 4-amino-2-bromobenzoate, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and ethyl ester (-COOCH₂CH₃) groups exert specific electronic effects that influence the chemical shifts of the aromatic protons. The expected signals are detailed below:

Ethyl Group Protons : The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from their mutual coupling. The methylene protons are adjacent to the electron-withdrawing ester oxygen, causing them to appear at a lower field (higher ppm) than the methyl protons.

Aromatic Protons : The benzene (B151609) ring has three protons. The proton at the C3 position is expected to be a doublet, coupled to the proton at the C5 position. The proton at the C5 position will likely appear as a doublet of doublets, being coupled to both the C3 and C6 protons. The proton at C6, adjacent to the ester group, will also be a doublet, coupled to the C5 proton.

Amino Group Protons : The protons of the amino group (-NH₂) typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4-amino-2-bromobenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7 | d | 1H | Aromatic H (C6) |

| ~6.8 | d | 1H | Aromatic H (C3) |

| ~6.6 | dd | 1H | Aromatic H (C5) |

| ~4.3 | q | 2H | -OCH₂CH₃ |

| ~4.2 (broad) | s | 2H | -NH₂ |

Note: Predicted data is based on the analysis of structurally similar compounds such as Ethyl 4-aminobenzoate (B8803810) and Ethyl 4-bromobenzoate. rsc.orgrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., C=O, aromatic C, C-O, aliphatic C).

In the ¹³C NMR spectrum of Ethyl 4-amino-2-bromobenzoate, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents on the aromatic ring. The carbonyl carbon of the ester group will be the most downfield signal. The aromatic carbons will appear in a specific range, with their exact shifts determined by the electronic effects of the bromine, amino, and ester groups. The two carbons of the ethyl group will appear at the highest field (lowest ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4-amino-2-bromobenzoate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166 | C=O (Ester) |

| ~150 | C4 (Aromatic, C-NH₂) |

| ~134 | C6 (Aromatic) |

| ~120 | C5 (Aromatic) |

| ~118 | C1 (Aromatic, C-COOEt) |

| ~115 | C3 (Aromatic) |

| ~110 | C2 (Aromatic, C-Br) |

| ~61 | -OCH₂CH₃ |

Note: Predicted data is based on the analysis of substituent effects and spectral data from analogous compounds. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Ethyl 4-amino-2-bromobenzoate, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between adjacent protons on the aromatic ring (e.g., between H5 and H6, and between H5 and H3), confirming their positions relative to one another. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the signal at ~4.3 ppm and the carbon signal at ~61 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range coupling (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for piecing together the molecular structure, especially around quaternary (non-protonated) carbons. youtube.com Key HMBC correlations for Ethyl 4-amino-2-bromobenzoate would include:

A correlation from the methylene protons (-OCH₂-) to the carbonyl carbon (C=O), establishing the ester linkage.

Correlations from the aromatic proton H6 to the carbonyl carbon and to the aromatic carbon C4.

Correlations from the amino protons to the aromatic carbons C3 and C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. The molecular formula for Ethyl 4-amino-2-bromobenzoate is C₉H₁₀BrNO₂. echemi.com A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.

Table 3: Predicted ESI-MS Data for Ethyl 4-amino-2-bromobenzoate

| m/z Value | Ion Assignment |

|---|---|

| 244.0 | [M+H]⁺ with ⁷⁹Br |

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, distinguishing it from other compounds that may have the same nominal mass. For Ethyl 4-amino-2-bromobenzoate, HRMS would be used to confirm the formula C₉H₁₀BrNO₂.

Table 4: Predicted HRMS Data for Ethyl 4-amino-2-bromobenzoate

| Ion Formula | Calculated m/z |

|---|---|

| [C₉H₁₁⁷⁹BrNO₂]⁺ | 243.9973 |

Note: The calculated m/z corresponds to the [M+H]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the compound's structure.

For Ethyl 4-amino-2-bromobenzoate, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not publicly available, the expected characteristic absorption regions can be predicted based on the known frequencies for similar molecular fragments.

Predicted Infrared Absorption Bands for Ethyl 4-amino-2-bromobenzoate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric and Asymmetric Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1715 |

| Aromatic C=C | Stretching | 1620 - 1580 |

| C-O (Ester) | Stretching | 1300 - 1200 |

| C-N | Stretching | 1340 - 1250 |

| C-Br | Stretching | 680 - 515 |

Note: These are predicted ranges and actual peak positions can be influenced by the electronic environment within the molecule.

The presence of a primary amine (-NH₂) would be indicated by two distinct peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorption band for the ester carbonyl (C=O) group is one of the most characteristic features in the spectrum and is expected to appear around 1730-1715 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the aromatic amine would also provide valuable diagnostic peaks. Finally, the C-Br stretching vibration would be observed in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

As of the latest available data, a single-crystal X-ray diffraction study for Ethyl 4-amino-2-bromobenzoate has not been reported in the publicly accessible literature. However, if such a study were to be conducted, it would provide a wealth of information about the molecule's solid-state conformation.

Hypothetical Crystallographic Data for Ethyl 4-amino-2-bromobenzoate

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | - |

| α, β, γ (°) | The angles between the unit cell axes. | - |

| V (ų) | The volume of the unit cell. | - |

| Z | The number of molecules in the unit cell. | - |

| ρ (g/cm³) | The calculated density of the crystal. | - |

The data obtained from X-ray crystallography would reveal the planarity of the benzene ring and the conformation of the ethyl ester group relative to the ring. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, which play a crucial role in the packing of the molecules in the crystal lattice. These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Vi. Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. Such calculations for Ethyl 4-amino-2-bromobenzoate would typically determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

A hypothetical data table of key electronic properties that could be generated from such a study is presented below. It is important to emphasize that the values in this table are illustrative and not based on published research, as no specific quantum chemical calculations for Ethyl 4-amino-2-bromobenzoate were found in the available literature.

Hypothetical Electronic Properties of Ethyl 4-amino-2-bromobenzoate from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

No specific research findings on quantum chemical calculations for the electronic structure of Ethyl 4-amino-2-bromobenzoate are currently available in the public scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Ethyl 4-amino-2-bromobenzoate, MD simulations would be invaluable for exploring its conformational landscape. The rotation around single bonds, such as the C-C bond connecting the ester group to the benzene (B151609) ring and the C-N bond of the amino group, allows the molecule to adopt various three-dimensional shapes or conformations.

These simulations could identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other chemicals.

Potential Conformational States of Ethyl 4-amino-2-bromobenzoate

| Dihedral Angle | Description | Predicted Stability |

|---|---|---|

| C(ring)-C(ester)-O-C(ethyl) | Rotation of the ethyl group. | - |

Specific molecular dynamics simulation studies focused on the conformational analysis of Ethyl 4-amino-2-bromobenzoate have not been reported in the reviewed scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways is a key application of computational chemistry that helps in understanding reaction mechanisms and predicting reaction outcomes. For Ethyl 4-amino-2-bromobenzoate, this could involve modeling its synthesis or its participation in further chemical transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. Transition state analysis helps to identify the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.

Hypothetical Parameters from Reaction Pathway Modeling

| Parameter | Definition | Importance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Determines the rate of the reaction. |

| Transition State Geometry | The molecular structure at the highest energy point. | Provides insight into the reaction mechanism. |

There is currently no available research in the scientific literature that specifically models the reaction pathways or performs a transition state analysis for reactions involving Ethyl 4-amino-2-bromobenzoate.

Vii. Future Research Directions and Perspectives

Development of Novel Catalytic Transformations

The presence of a bromine atom and an amino group on the aromatic ring of Ethyl 4-amino-2-bromobenzoate makes it an ideal substrate for a variety of modern catalytic cross-coupling reactions. Future research will likely focus on expanding the scope of these transformations to forge new carbon-carbon and carbon-heteroatom bonds, leading to novel molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. researchgate.netyale.edu For Ethyl 4-amino-2-bromobenzoate, these reactions offer a direct route to introduce a wide range of substituents at the 2-position. Key research directions include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of Ethyl 4-amino-2-bromobenzoate with various organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netresearchgate.net This would be a powerful method for generating libraries of substituted anthranilate derivatives for biological screening.

Sonogashira Coupling: The coupling of Ethyl 4-amino-2-bromobenzoate with terminal alkynes, catalyzed by palladium and copper, would yield 2-alkynyl-4-aminobenzoate derivatives. researchgate.net These products could serve as precursors for the synthesis of various heterocyclic compounds.

Buchwald-Hartwig Amination: This reaction would enable the introduction of a variety of nitrogen-based nucleophiles at the 2-position, providing access to novel diamino-substituted benzoic acid derivatives.

C-H Activation Reactions:

Direct C-H activation is an emerging field in organic synthesis that offers a more atom-economical approach to functionalization. beilstein-journals.orgrutgers.edu Future research could explore the ortho-C-H activation of the benzene (B151609) ring of Ethyl 4-amino-2-bromobenzoate, directed by the amino group, to introduce new functional groups at the 3- or 5-positions. This would provide a complementary strategy to traditional cross-coupling methods.

Photoredox Catalysis:

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for a variety of organic transformations. This approach could be employed for the functionalization of Ethyl 4-amino-2-bromobenzoate, for instance, in radical-mediated C-C or C-heteroatom bond-forming reactions.

A summary of potential catalytic transformations for Ethyl 4-amino-2-bromobenzoate is presented in the table below.

| Catalytic Transformation | Reagent/Catalyst | Potential Product |

| Suzuki-Miyaura Coupling | Ar-B(OH)2 / Pd catalyst | Ethyl 4-amino-2-arylbenzoate |

| Sonogashira Coupling | R-C≡CH / Pd, Cu catalyst | Ethyl 4-amino-2-alkynylbenzoate |

| Buchwald-Hartwig Amination | R2NH / Pd catalyst | Ethyl 2,4-diaminobenzoate derivatives |

| C-H Activation | Transition metal catalyst | Functionalized at 3- or 5-position |

| Photoredox Catalysis | Photocatalyst / Light | Radically functionalized derivatives |

Exploration of New Derivatization Pathways

The rich functionality of Ethyl 4-amino-2-bromobenzoate provides numerous opportunities for derivatization, leading to the synthesis of novel compounds with potentially interesting biological or material properties.

Synthesis of Fused Heterocycles:

The amino and ester groups of Ethyl 4-amino-2-bromobenzoate are ideally positioned for the construction of fused heterocyclic systems. organic-chemistry.orgclockss.org For example, reaction with appropriate bifunctional reagents could lead to the formation of quinazolinones, benzodiazepines, and other important heterocyclic scaffolds. researchgate.net The bromine atom can be retained for further functionalization or can participate in the cyclization reaction itself.

Schiff Base Formation and Subsequent Reactions:

The amino group can readily undergo condensation with aldehydes and ketones to form Schiff bases. amazonaws.com These imines can then be used as intermediates in a variety of subsequent transformations, such as reductions to secondary amines, cycloaddition reactions, or as ligands for metal complexes.

Combinatorial Chemistry and Library Synthesis: